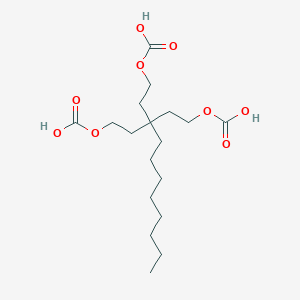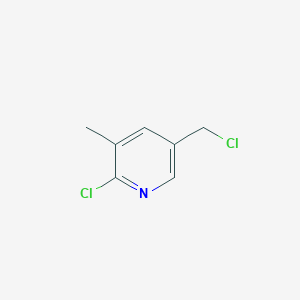![molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3](/img/structure/B116352.png)
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino] is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AQ-13 and has shown promising results in various applications.
作用机制
The mechanism of action of AQ-13 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, malaria parasites, and bacteria. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
生化和生理效应
AQ-13 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of malaria parasites and bacteria. AQ-13 has been shown to have minimal toxicity to normal cells, making it a promising candidate for the treatment of cancer, malaria, and bacterial infections.
实验室实验的优点和局限性
AQ-13 has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective research tool. However, AQ-13 has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.
未来方向
There are several future directions for the research of AQ-13. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer, malaria, and bacterial infections. AQ-13 could also be modified to improve its solubility and half-life, making it more effective as a research tool. Additionally, AQ-13 could be tested against other types of cancer cells, malaria parasites, and bacteria to determine its potential use in treating other diseases.
科学研究应用
AQ-13 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-malarial, and anti-bacterial properties. AQ-13 has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has been found to be effective in inhibiting their growth. It has also been tested against Plasmodium falciparum, the parasite responsible for malaria, and has shown promising results in inhibiting its growth. AQ-13 has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
60548-22-3 |
|---|---|
产品名称 |
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- |
分子式 |
C12H13ClN2O |
分子量 |
236.7 g/mol |
IUPAC 名称 |
3-[(7-chloroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-3-10-11(14-5-1-7-16)4-6-15-12(10)8-9/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
InChI 键 |
MCVPFDOUKZBWJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

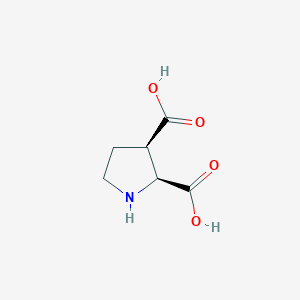
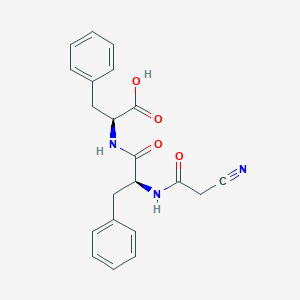
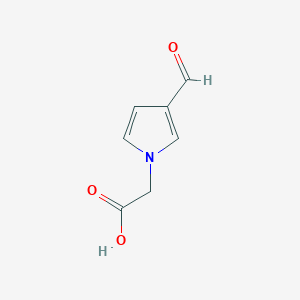
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
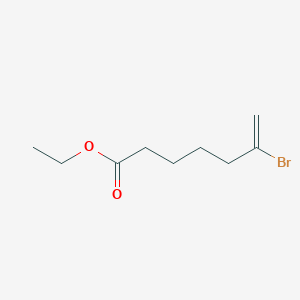
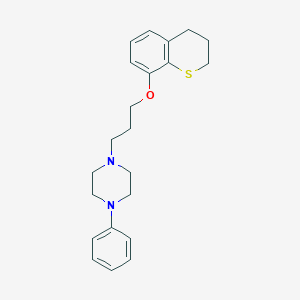
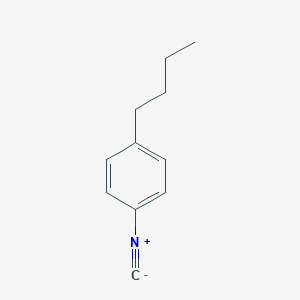
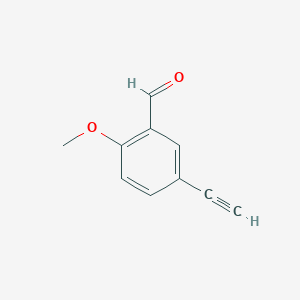
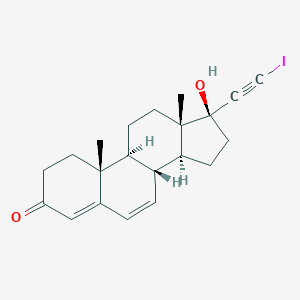
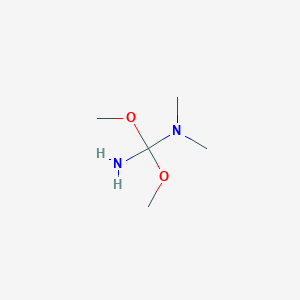
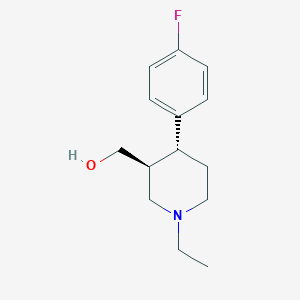
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
